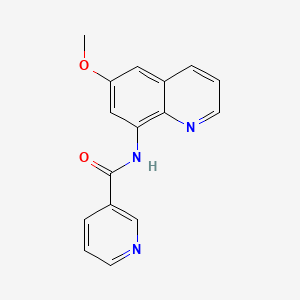
N-(6-methoxyquinolin-8-yl)nicotinamide
Overview
Description
N-(6-methoxyquinolin-8-yl)nicotinamide is a compound that combines the structural features of quinoline and nicotinamide. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, while nicotinamide is a form of vitamin B3 that plays a crucial role in cellular metabolism. The combination of these two moieties results in a compound with potential biological and pharmacological activities.
Mechanism of Action
Target of Action
It’s worth noting that nicotinamide, a related compound, is known to play a significant role in cellular energy metabolism, dna repair, and transcription regulation .
Mode of Action
It’s known that nicotinamide, a related compound, is involved in the prevention and/or cure of pellagra, a disease caused by niacin deficiency .
Biochemical Pathways
Related compounds such as nicotinamide are known to be involved in various biological processes, including the tnfα signaling via nfκb, unfolded protein response, hypoxia, p53 pathway, apoptosis, mtorc1 signaling, and inflammatory response .
Pharmacokinetics
It’s known that nicotinamide is absorbed almost completely in the small intestine after ingestion, stored as nad in the liver, and excreted via the kidneys .
Result of Action
It’s known that related compounds such as nicotinamide have been implicated in multiple cancers, metabolic and liver diseases .
Action Environment
It’s known that the efficacy of related compounds such as nicotinamide can be influenced by factors such as diet, as nicotinamide is found in a variety of dietary sources .
Biochemical Analysis
Biochemical Properties
Related compounds, such as 8-quinolinamines, have been shown to exhibit potent in vitro antimalarial activity .
Cellular Effects
Related compounds have shown promising antifungal, antibacterial, and antiparasitic activities .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of N-(6-methoxyquinolin-8-yl)nicotinamide in animal models have not been extensively studied. Related compounds have shown promising results in curing animals at certain dosages against drug-sensitive and multidrug-resistant infections .
Metabolic Pathways
Related compounds have been implicated in the metabolism of certain parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)nicotinamide typically involves the following steps:
Preparation of 6-methoxyquinoline: This can be achieved through the methoxylation of quinoline using methanol in the presence of a catalyst.
Formation of 6-methoxyquinolin-8-amine: The 6-methoxyquinoline is then subjected to nitration followed by reduction to yield 6-methoxyquinolin-8-amine.
Coupling with nicotinic acid: The final step involves the coupling of 6-methoxyquinolin-8-amine with nicotinic acid or its derivatives under appropriate reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(6-methoxyquinolin-8-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an antimalarial agent due to its structural similarity to known antimalarial drugs.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of fluorescent sensors and other analytical tools.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: A precursor in the synthesis of N-(6-methoxyquinolin-8-yl)nicotinamide with applications in fluorescent sensors.
Nicotinamide: A form of vitamin B3 with roles in cellular metabolism and DNA repair.
8-aminoquinoline: A class of compounds with antimalarial activity.
Uniqueness
This compound is unique due to its combined structural features of quinoline and nicotinamide, which confer a broad spectrum of biological activities. Its potential as an antimalarial, anti-inflammatory, and anticancer agent makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-13-8-11-4-3-7-18-15(11)14(9-13)19-16(20)12-5-2-6-17-10-12/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJRCYOUDPYYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877951 | |
| Record name | Nicotinamide, N-(6-methoxy-8-quinolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19275-71-9 | |
| Record name | Nicotinamide, N-(6-methoxy-8-quinolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


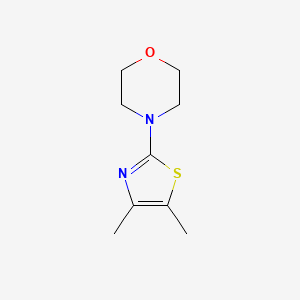
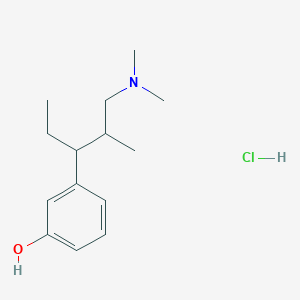
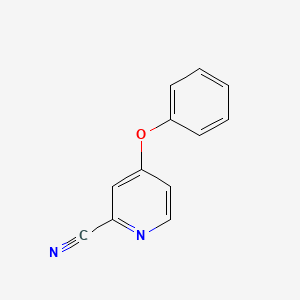
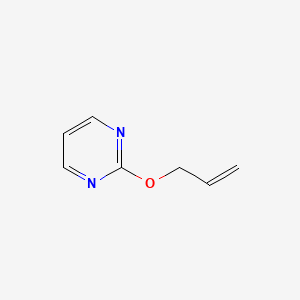
![N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6523043.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523045.png)
![N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523050.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)
![7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)
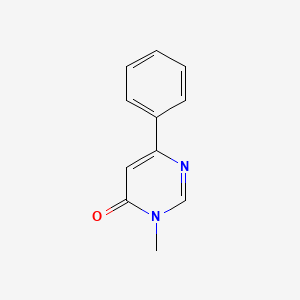
![2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6523081.png)
![4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6523089.png)
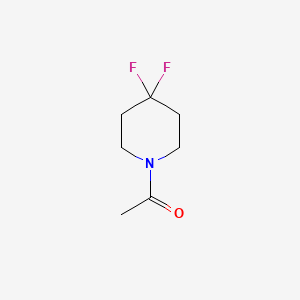
![2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6523093.png)
